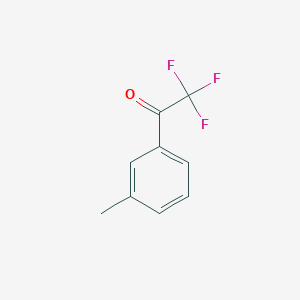

2,2,2-Trifluoro-1-(m-tolyl)ethanone

説明

The exact mass of the compound 3'-Methyl-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-1-(m-tolyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(m-tolyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHRMVQCINHTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375026 | |

| Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-06-7 | |

| Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1736-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

[1]

CAS Registry Number: 1736-06-7

Molecular Formula:

Executive Summary

2,2,2-Trifluoro-1-(m-tolyl)ethanone is a critical fluorinated building block in medicinal chemistry.[1] The trifluoroacetyl group (

This guide addresses the primary synthetic challenge: Regiocontrol. Unlike non-fluorinated analogs, this molecule cannot be synthesized via direct Friedel-Crafts acylation of toluene without significant isomeric impurities.[1] This document details two high-fidelity synthetic routes:

Strategic Analysis: The Regioselectivity Paradox

Before attempting synthesis, one must understand why standard industrial methods fail for this specific isomer.

The Friedel-Crafts Limitation

Direct acylation of toluene with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride using Lewis acids (

-

Result of Direct Acylation: Predominantly para-isomer (>85%) and ortho-isomer.[1]

-

Separation: Separation of meta-isomers from para-isomers in fluorinated ketones is notoriously difficult due to similar boiling points and polarity.[1]

Figure 1: Decision matrix highlighting the necessity of avoiding direct electrophilic aromatic substitution.

Method A: Nucleophilic Trifluoromethylation (Precision Route)[1]

This method utilizes the Ruppert-Prakash reagent (

Protocol Overview

-

Addition:

-Tolualdehyde + -

Hydrolysis: Silyl Ether

Alcohol. -

Oxidation: Alcohol

Ketone.[1]

Experimental Procedure

Step 1: Synthesis of 2,2,2-trifluoro-1-(m-tolyl)ethanol

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge m-tolualdehyde (10.0 mmol, 1.20 g) and anhydrous THF (20 mL).

-

Catalyst: Cool to 0°C. Add Cesium Fluoride (CsF) (10 mol%, 152 mg) or TBAF (catalytic amount). Note: CsF is preferred for anhydrous rigor.[1]

-

Addition: Add (Trifluoromethyl)trimethylsilane (

) (12.0 mmol, 1.70 g) dropwise over 10 minutes. -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Evolution of heat indicates initiation.[1]

-

Hydrolysis: Add 20 mL of 1M HCl and stir vigorously for 1 hour to cleave the silyl ether.

-

Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[1][2]-

Intermediate Yield: Expect >90% of the trifluoroethanol.[1]

-

Step 2: Oxidation to the Ketone Why Dess-Martin Periodinane (DMP)? Swern oxidation is effective but odorous; Chromic acid is too harsh.[1] DMP offers mild, neutral conditions.[1]

-

Reaction: Dissolve the crude alcohol from Step 1 in anhydrous Dichloromethane (DCM) (30 mL).

-

Addition: Add DMP (1.2 equiv, 12 mmol, 5.1 g) in one portion at 0°C.

-

Monitoring: Warm to RT. Monitor by TLC (Silica, 10% EtOAc/Hexane).[1] The alcohol spot (

) converts to the ketone ( -

Quench: Pour mixture into a 1:1 mixture of sat.

and sat. -

Purification: Extract with DCM, dry (

), and concentrate. Purify via short-path distillation or silica gel flash chromatography (Pentane/Ether gradient).[1]

Method B: The Modified Grignard Route (Scale-Up)[1]

For larger batches (>50g), the Ruppert-Prakash reagent becomes cost-prohibitive.[1] The Grignard route is preferred, but reacting Grignards with esters (e.g., Ethyl Trifluoroacetate) often leads to double addition , yielding the tertiary alcohol.[1]

The Solution: Use N-Trifluoroacetylpiperidine . The piperidine leaving group forms a stable tetrahedral intermediate (similar to a Weinreb amide) that does not collapse until acid workup, preventing the second equivalent of Grignard from attacking.[1]

Reaction Mechanism (DOT)[1]

Figure 2: The "Weinreb-like" stability of the piperidine intermediate prevents over-alkylation.[1]

Experimental Procedure

-

Grignard Preparation:

-

Acylation:

-

Cool the Grignard solution to -78°C (Dry ice/Acetone).

-

In a separate flask, dissolve N-trifluoroacetylpiperidine (1.05 equiv) in THF and cool to -78°C.

-

Crucial: Cannulate the Grignard reagent into the piperidine solution slowly.[1] (Inverse addition is also acceptable, but keeping the electrophile in excess initially helps).[1]

-

-

Workup:

-

Purification:

-

The product is a liquid.[1] Distillation under reduced pressure is the most effective purification method.[1]

-

Note: Trifluoromethyl ketones form stable hydrates (

) in the presence of water.[1] If the product appears as a solid or has a broad OH stretch in IR, it is the hydrate.[1] Dehydrate by distilling over

-

Analytical Characterization

Verify the identity of the synthesized compound using the following parameters.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 19F NMR | Shift ( | -71.0 to -72.0 ppm (s) | Characteristic singlet for Ar-CO-CF3 . |

| 1H NMR | Aromatic | 7.8 - 7.4 ppm (m, 4H) | meta-substitution pattern (distinct from para AB system).[1] |

| 1H NMR | Methyl | ~2.45 ppm (s, 3H) | Ar-CH3 .[1] |

| IR | Carbonyl | ~1715 - 1725 | Strong C=O stretch (shifted by electron-withdrawing |

| GC-MS | Molecular Ion | m/z 188 ( | Parent peak.[1] |

| GC-MS | Fragmentation | m/z 119 ( | Loss of trifluoromethyl group (Tolyl-CO cation).[1] |

| GC-MS | Fragmentation | m/z 91 ( | Tropylium ion (characteristic of toluene derivatives).[1] |

Note on Hydrates:

If the

Safety & Handling

-

Volatility: 2,2,2-Trifluoro-1-(m-tolyl)ethanone is volatile.[1] Avoid prolonged rotary evaporation under high vacuum.[1]

-

Hydration: As noted, TFMKs are hygroscopic. They function as Lewis acids.[1][3]

-

Toxicity: Fluorinated ketones can be potent enzyme inhibitors.[1] Handle with gloves and in a fume hood.[1]

-

Reagent Hazards:

References

-

Prakash, G. K. S., & Yudin, A. K. (1997).[1] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[1]

-

Wiedemann, J., et al. (2002).[1] Trifluoromethylation of Esters and Amides.[1][4] Journal of Organic Chemistry, 67, 566-572.[1] (Describes the superior selectivity of piperidides/Weinreb amides over esters).

-

Creary, X. (1987).[1] Reaction of organometallic reagents with ethyl trifluoroacetate. Journal of Organic Chemistry, 52(22), 5026–5030.[1] (Discusses the mechanism and side-products of Grignard addition to fluorinated esters).

-

Sigma-Aldrich. (2024).[1] Product Specification: 2,2,2-Trifluoro-1-(m-tolyl)ethanone.[1][5] (Used for physical property verification).[1]

Technical Source & Application Guide: 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Executive Summary

2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS: 1736-06-7) is a high-value fluorinated building block critical to modern medicinal chemistry. Beyond its role as a structural scaffold, the trifluoromethyl ketone (TFMK) moiety serves as a reversible covalent warhead in kinase inhibitor design, targeting non-catalytic cysteine residues with high specificity.[1]

This guide addresses the technical nuances of sourcing and utilizing this compound. Unlike standard reagents, TFMKs exhibit unique reactivity—specifically the rapid formation of stable gem-diols (hydrates) upon exposure to moisture. This characteristic complicates purity analysis and stoichiometry calculations, often leading to experimental failure in water-sensitive organometallic couplings. This document provides a robust framework for supplier qualification, quality assessment, and synthetic application.

Chemical Profile & Critical Quality Attributes (CQAs)

Identity & Physicochemical Properties

-

IUPAC Name: 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone

-

Molecular Formula: C

H -

Molecular Weight: 188.15 g/mol [3]

-

Appearance: Colorless to pale yellow liquid[6]

-

Boiling Point: ~166 °C (at 760 mmHg)

The "Hidden" CQA: Hydration State

The electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. Unlike typical ketones, 2,2,2-trifluoro-1-(m-tolyl)ethanone exists in an equilibrium with its gem-diol (hydrate) form when exposed to ambient moisture.

Implication for Researchers:

-

Purity Analysis: A standard HPLC/LC-MS run using aqueous mobile phases will often show the hydrate or a split peak. This is an artifact of the method, not necessarily an impurity.

-

Stoichiometry: If a supplier provides the "hydrate" form (often a solid) labeled as the ketone, your molecular weight calculations will be off by 18 g/mol (approx. 10% error), leading to under-dosing of the reagent.

Impurity Profile

-

Regioisomers: The ortho- and para- isomers are common impurities arising from non-selective Grignard formation or Friedel-Crafts acylation processes.

-

Residual Solvents: THF or Ether (from Grignard synthesis).

Sourcing Strategy & Supplier Qualification

Efficient sourcing requires distinguishing between "Catalog Aggregators" and "Original Manufacturers." For fluorinated intermediates, purity claims must be validated against the hydration state.

Supplier Tiers

| Tier | Supplier Type | Typical Offerings | Recommended For |

| Tier 1 | Specialized Fluorine Chemists (e.g., Apollo, Manchester Organics, SynQuest) | High purity (>97%), detailed CoA including water content (KF). | Process chemistry, scale-up, GMP steps. |

| Tier 2 | Catalog Houses (e.g., Sigma, Combi-Blocks, Enamine) | Standard purity (95%), varying batch-to-batch hydration levels. | Early discovery, HTS library synthesis. |

| Tier 3 | Aggregators | Drop-shipping, often "inquire for availability." | Last resort; requires rigorous internal QC. |

Decision Matrix: Selecting the Right Grade

The following logic flow illustrates how to select a supplier based on your experimental sensitivity to water and isomeric purity.

Figure 1: Sourcing decision tree emphasizing the critical check for water content (Karl Fischer titration) for water-sensitive applications.

Synthetic Utility & Applications

Reversible Covalent Inhibition

The 2,2,2-trifluoro-1-(m-tolyl)ethanone scaffold is a classic "warhead" for designing reversible covalent inhibitors. The carbonyl carbon is attacked by a cysteine thiol in the target protein (e.g., Janus Kinase 3 or FGFR4), forming a hemithioacetal.

-

Mechanism: The electron-withdrawing CF

group stabilizes the tetrahedral transition state, increasing the residence time of the drug on the target while allowing for reversibility (reducing off-target toxicity).

Asymmetric Transfer Hydrogenation (ATH)

This ketone is the precursor to (S)-1-(3-methylphenyl)-2,2,2-trifluoroethanol , a chiral building block.

-

Reaction: Ru-catalyzed ATH using formic acid/triethylamine.

-

Utility: The resulting chiral alcohol serves as a bioisostere for methyl/ethyl groups in lead optimization, altering metabolic stability.

Experimental Protocols

Protocol A: Drying and Purification (Self-Validating System)

Use this protocol if the supplier-provided material contains significant hydrate or water, and anhydrous conditions are required.

Objective: Convert the gem-diol/hydrate back to the reactive ketone.

-

Setup: Equip a 50 mL round-bottom flask with a short-path distillation head and a receiving flask cooled in dry ice/acetone.

-

Dehydration: Charge the flask with commercial 2,2,2-trifluoro-1-(m-tolyl)ethanone (e.g., 10 g). Add Phosphorus Pentoxide (P

O-

Expert Note: P

O

-

-

Distillation: Heat the mixture under vacuum (approx. 20-50 mmHg). The ketone will distill over (bp ~60-70 °C at reduced pressure), leaving the hydrated phosphoric acid sludge behind.

-

Validation: Take a

H NMR in CDCl-

Ketone: Sharp singlet/multiplets for aromatic protons.

-

Hydrate: Broad exchangeable -OH protons (usually around 3-5 ppm) and shifted aromatic signals.

-

Success Criteria: Absence of -OH signals.

-

Protocol B: Reduction to 2,2,2-Trifluoro-1-(m-tolyl)ethanol

A representative downstream application.

-

Reagents: Ketone (1.0 eq), Sodium Borohydride (NaBH

, 0.5 eq), Methanol (0.5 M concentration). -

Procedure:

-

Dissolve ketone in Methanol at 0 °C.

-

Add NaBH

portion-wise (gas evolution: H -

Stir for 1 hour at 0 °C, then warm to RT.

-

-

Workup: Quench with 1N HCl (carefully). Extract with Ethyl Acetate. Wash with brine, dry over MgSO

.[7] -

Outcome: Quantitative conversion to the racemic alcohol.

Handling & Safety Data

| Hazard Class | H-Code | Description | Mitigation |

| Flammable Liquid | H226 | Flammable liquid and vapor. | Ground all glassware; use spark-proof tools. |

| Skin Irritant | H315 | Causes skin irritation.[8] | Nitrile gloves (double gloving recommended). |

| Eye Irritant | H319 | Causes serious eye irritation.[8] | Chemical splash goggles; eye wash station access. |

| Reactivity | N/A | Hygroscopic/Hydrate formation. | Store under Argon/Nitrogen; seal with Parafilm. |

Storage: Store at 2-8 °C in a tightly sealed container. Long-term storage leads to hydrate formation if the seal is compromised.

Reaction Pathway Visualization

The following diagram illustrates the central role of 2,2,2-trifluoro-1-(m-tolyl)ethanone in synthesis and its equilibrium behavior.

Figure 2: Reactivity profile showing the equilibrium with water (Hydrate) and key synthetic transformations.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone (Analogous Structure). Retrieved January 31, 2026, from [Link]

-

Hovione. (2024).[9] Drug Design Strategies Behind Trifluoromethylated New Chemical Entities. Retrieved January 31, 2026, from [Link]

Sources

- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone,1736-06-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. chemimpex.com [chemimpex.com]

- 7. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Technical Safety & Handling Guide: 2,2,2-Trifluoro-1-(m-tolyl)ethanone

[1]

Executive Summary

2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS: 1736-06-7) is a specialized fluorinated building block used extensively in the synthesis of trifluoromethyl-containing pharmacophores.[1][2] Its handling requires a nuanced understanding of two distinct hazard categories: conventional physical hazards (flammability, volatility) and specific chemical reactivity driven by the electron-withdrawing trifluoromethyl (

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific stability and reactivity profiles that impact experimental success and personnel safety in drug discovery environments.

Chemical Profile & Physical Properties

The meta-substitution pattern combined with the highly electrophilic trifluoroacetyl group dictates both the physical state and chemical behavior.[1]

| Property | Data / Specification | Note |

| IUPAC Name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone | |

| CAS Number | 1736-06-7 | Distinct from p-tolyl isomer (394-59-2) |

| Molecular Formula | ||

| Molecular Weight | 188.15 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | Low melting point solid in high purity; typically handled as liquid.[1][3][4][5] |

| Boiling Point | ~185–190 °C (Predicted) | Extrapolated from p-tolyl isomer data.[1] |

| Flash Point | ~41–45 °C (Closed Cup) | Flammable .[1] Based on structural analog 2,2,2-trifluoroacetophenone.[1][2] |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Reacts with water (see Reactivity).[1] |

Hazard Identification & Mechanistic Risk Assessment[1][6]

The "Super-Electrophile" Hazard

Unlike standard acetophenones, the adjacent

-

Hydration Risk: This compound readily reacts with ambient moisture to form a stable gem-diol (hydrate).[1] This reaction is exothermic and alters the stoichiometry of subsequent reactions.[1]

-

Enzyme Inhibition: Biologically, this hydration mimics the tetrahedral transition state of peptide hydrolysis, making the compound a potent inhibitor of serine proteases and esterases.[1] Handle as a potential bioactive agent.

GHS Classification[1]

-

Flammable Liquid (Category 3): Vapor/air mixtures are explosive above the flash point (~41°C).[1]

-

Skin/Eye Irritant (Category 2/2A): The ketone functionality, combined with fluorination, increases lipophilicity, facilitating dermal absorption and irritation.[1]

-

STOT-SE (Category 3): Respiratory tract irritation is common due to volatility.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][3]

Containment[1]

-

Primary: All transfers must occur within a certified chemical fume hood operating at face velocities of 80–100 fpm.[1]

-

Secondary: Use secondary containment trays (polypropylene) to capture spills, preventing reaction with metal hood surfaces.[1]

Glove Selection Protocol

Fluorinated ketones can permeate standard nitrile gloves more rapidly than non-fluorinated analogs.[1]

Technical Handling Protocols

Storage & Stability

Critical Requirement: Anhydrous Environment.[1] Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. The formation of the hydrate (gem-diol) is the primary degradation pathway.[1]

-

Sign of Degradation: Formation of white crystalline solids around the cap (hydrate formation).[1]

-

Temperature: Ambient storage is acceptable, but cool storage (2–8°C) minimizes volatility and hydrolysis rates.[1]

Transfer Techniques (Liquid)

To prevent hydration and exposure:

-

Purge: Flush the source container with dry nitrogen before and after sampling.[1]

-

Syringe Transfer: For volumes < 20 mL, use a glass syringe with a PTFE-tipped plunger and a long stainless steel needle.[1] Avoid plastic syringes as the ketone may swell standard rubber plungers.[1]

-

Cannula Transfer: For volumes > 20 mL, use positive pressure cannula transfer to move the reagent directly into the reaction vessel.[1]

Reaction Setup: The "Dry" Imperative

Because 2,2,2-trifluoro-1-(m-tolyl)ethanone is a "water scavenger," any moisture in the reaction solvent will be consumed by the ketone before the desired nucleophilic attack occurs.[1]

Emergency Response & Waste Disposal

Spill Management

Do NOT use water. Water will react exothermically and may mobilize the chemical.[1]

-

Isolate: Evacuate the immediate area and turn off ignition sources.

-

Absorb: Use a non-combustible absorbent (Vermiculite or dry sand).[1]

-

Neutralize: No direct neutralization is required, but the waste should be treated as a halogenated solvent.[1]

Waste Disposal[1][5][7]

Operational Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the critical "Dry Check" to prevent process failure.

Figure 1: Decision logic for the inspection, transfer, and disposal of 2,2,2-Trifluoro-1-(m-tolyl)ethanone, highlighting the critical check for hydrate formation.

References

-

PubChem. (n.d.).[1] 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone Compound Summary. (Structural analog for reactivity data). National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

Royal Society of Chemistry. (2014). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (Context on trifluoro-substituted reactivity). Retrieved January 31, 2026, from [Link][1]

Technical Monograph: Commercial & Scientific Profile of 3'-Methyl-2,2,2-trifluoroacetophenone

Executive Summary

3'-Methyl-2,2,2-trifluoroacetophenone (CAS: 1736-06-7) is a specialized fluorinated building block critical to the development of transition-state inhibitors and lipophilic pharmacophores. Unlike commodity solvents, this compound occupies a "fine chemical" tier, primarily sourced through catalogue-based synthesis for early-stage drug discovery (SAR studies) rather than multi-ton bulk manufacturing. Its commercial availability is defined by a network of specialized distributors (e.g., Oakwood Chemical, Santa Cruz Biotechnology) capable of providing gram-to-kilogram quantities with purities typically exceeding 97%.

This guide analyzes the compound's supply chain dynamics, synthetic accessibility, and its mechanistic utility in medicinal chemistry, specifically as a serine protease inhibitor warhead.

Chemical Profile & Specifications

Understanding the physicochemical baseline is essential for handling and reaction planning. The electron-withdrawing trifluoromethyl group significantly alters the reactivity of the carbonyl carbon compared to non-fluorinated acetophenones.

Table 1: Physicochemical Specifications

| Property | Specification | Experimental/Causal Note |

| CAS Number | 1736-06-7 | Unique identifier; distinct from para isomer (394-59-2). |

| IUPAC Name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone | Denotes meta-substitution pattern. |

| Molecular Formula | MW: 188.15 g/mol .[1][2] | |

| Appearance | Colorless to light yellow liquid | Coloration often indicates trace oxidation or oligomerization. |

| Boiling Point | 73-75°C @ 20 mmHg | Volatile; requires careful vacuum distillation. |

| Density | 1.234 g/mL | Higher density than non-fluorinated analogs due to |

| Purity Standards | 97% - 99% (GC) | Impurities often include 3-bromotoluene or hydrolyzed hydrate forms. |

| Reactivity | Highly Electrophilic Carbonyl | Forms stable hydrates ( |

Commercial Availability & Supply Chain

The supply chain for 3'-Methyl-2,2,2-trifluoroacetophenone is characterized by "Make-to-Stock" for small quantities and "Make-to-Order" for bulk.

Supplier Landscape[1]

-

Tier 1 (Stock Distributors): Companies like Oakwood Chemical and Santa Cruz Biotechnology (SCBT) typically maintain US-based inventory in sizes ranging from 1g to 25g.

-

Lead Time: 24-48 hours (Domestic).

-

Cost Analysis: High unit cost for small packs (~$30/g) decreases significantly at 25g+ scales.

-

-

Tier 2 (Bulk/Custom Synthesis): For kilogram-scale needs (Pilot Plant), sourcing shifts to contract research organizations (CROs) in China or India (e.g., Aceschem, Guidechem networks).

-

Lead Time: 4-8 weeks.

-

Regulatory:[3] Requires strict end-use declarations due to the fluorinated nature and potential dual-use precursor status in some jurisdictions.

-

Supply Chain Logic Diagram

The following diagram illustrates the procurement logic and decision nodes for researchers.

Synthesis & Manufacturing Routes

To validate the quality of purchased material, researchers must understand the synthesis. The presence of specific impurities (e.g., magnesium salts, unreacted bromide) points to the manufacturing route used.

Primary Industrial Route: Grignard Fluorination

The dominant commercial route involves the reaction of 3-tolylmagnesium bromide with a trifluoroacetylating agent. This method is preferred for its modularity but requires cryogenic control to prevent double addition (formation of tertiary alcohols).

Protocol Summary (Self-Validating)

-

Reagent Prep: 3-Bromotoluene is converted to the Grignard reagent using Mg turnings in dry THF/Ether. Validation: Iodine crystal initiation; exotherm confirms activation.

-

Electrophile Addition: Trifluoroacetic anhydride (TFAA) or Ethyl Trifluoroacetate is cooled to -78°C.

-

Controlled Addition: The Grignard reagent is added slowly to the electrophile (inverse addition) to maintain an excess of the acylating agent. Causality: Prevents the ketone product from reacting with remaining Grignard reagent.

-

Quench & Workup: Acidic quench (HCl) hydrolyzes the intermediate magnesium salts.

[4]

Applications in Drug Development

3'-Methyl-2,2,2-trifluoroacetophenone is not just an intermediate; it is a "warhead" precursor. The trifluoromethyl ketone (TFMK) moiety is a classic transition-state bioisostere.

Mechanism: Covalent Reversible Inhibition

In medicinal chemistry, TFMKs are used to inhibit serine proteases (e.g., elastase, chymotrypsin) and esterases.

-

The Driver: The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly positive (electrophilic).

-

The Event: The active site serine hydroxyl group attacks the ketone carbonyl.

-

The Result: Instead of cleaving a bond (as with a peptide substrate), the enzyme forms a stable, reversible hemiketal adduct that mimics the tetrahedral transition state of amide hydrolysis.

Structural Advantages of the 3'-Methyl Group

-

Steric Probe: The meta-methyl group probes the S1' or S2 pockets of enzymes, providing selectivity over the unsubstituted phenyl analog.

-

Metabolic Stability: The

group blocks metabolic oxidation at the alpha-position, while the aryl ring provides a scaffold for pi-stacking interactions.

Handling and Safety Protocols

Given the reactivity described above, specific handling protocols are mandatory to maintain scientific integrity and safety.

-

Hydration Prevention: The compound is hygroscopic.[5] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exposure to moisture leads to the formation of the gem-diol (hydrate), which appears as a white solid or viscous oil.

-

Restoration: If hydrated, the ketone can often be regenerated by heating with a dehydrating agent (e.g.,

) and distilling.

-

-

Safety Hazards:

References

-

Santa Cruz Biotechnology. 3'-Methyl-2,2,2-trifluoroacetophenone Product Data Sheet. Retrieved from

-

Oakwood Chemical. Product Specification: 3'-Methyl-2,2,2-trifluoroacetophenone (Item 023142). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroacetophenone Derivatives. Retrieved from

-

MDPI. The Role of Trifluoromethyl Groups in Medicinal Chemistry. Retrieved from

-

Guidechem. Synthesis and Commercial Suppliers of Fluorinated Acetophenones. Retrieved from

Sources

- 1. 3'-Methyl-2,2,2-trifluoroacetophenone [oakwoodchemical.com]

- 2. 3′-Methyl-2,2,2-trifluoroacetophenone, CAS 1736-06-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone | C9H4F6O | CID 136559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability of 2,2,2-Trifluoro-1-(m-tolyl)ethanone Under Ambient Conditions

[1]

Executive Summary

2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS: 1736-06-7) presents a unique stability profile characterized not by irreversible decomposition, but by a rapid, reversible thermodynamic shift.[1] Under ambient conditions, the primary stability threat is atmospheric moisture .[1] The electron-withdrawing nature of the trifluoromethyl (

This guide details the mechanistic underpinnings of this instability, provides self-validating analytical protocols (specifically

Chemical Identity & Physicochemical Baseline[1][2]

Before addressing stability, accurate identification is required.[1] This compound is a liquid at room temperature, often mischaracterized as "stable" because it does not discolor or precipitate; however, its molecular composition changes invisibly in humid air.[1]

| Property | Specification |

| IUPAC Name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone |

| CAS Number | 1736-06-7 |

| Molecular Formula | |

| Molecular Weight | 188.15 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | 165–166 °C (lit.)[1] |

| Density | 1.24 g/mL at 25 °C |

| Key Hazard | Hygroscopic, Irritant, Flammable (Flash Point ~46°C) |

The Thermodynamic Stability Profile: The Hydration Trap

The "instability" of 2,2,2-trifluoro-1-(m-tolyl)ethanone is a misnomer; it is chemically robust against oxidation but thermodynamically unstable relative to its hydrate in the presence of water.[1]

The Mechanistic Driver

The

Unlike non-fluorinated acetophenones, where the equilibrium favors the ketone, trifluoromethyl ketones (TFMKs) have hydration equilibrium constants (

The Meta-Tolyl Influence

The meta-position of the methyl group is critical.[1]

-

Para-substitution: Would allow for hyperconjugative stabilization of the carbonyl, slightly reducing electrophilicity.[1]

-

Meta-substitution: The methyl group provides weak electron donation but lacks direct resonance interaction with the carbonyl.[1] Consequently, it does not sufficiently counteract the electron-withdrawing power of the

group.[1] The molecule remains highly susceptible to nucleophilic attack by water.[1]

Visualization: The Hydration Equilibrium

The following diagram illustrates the transition from the active ketone to the inactive hydrate (gem-diol).

Figure 1: The reversible hydration pathway.[1] In ambient air (>40% RH), the equilibrium shifts spontaneously toward the Gem-Diol.

Ambient Stressors & Degradation Pathways[4]

Moisture (Primary Threat)[1]

-

Impact: Conversion to hydrate changes the molecular weight effective for stoichiometry.[1] Using hydrated material as a pure ketone leads to under-dosing of the reagent in synthesis.[1]

-

Kinetics: Equilibrium is reached within minutes to hours depending on surface area exposure.[1]

Light (Secondary Threat)[1]

-

Impact: Aromatic ketones can undergo Norrish Type I/II photocleavage.[1] However, the

group alters the triplet state energy, generally rendering TFMKs more stable to ambient light than their non-fluorinated analogs. -

Recommendation: Store in amber glass as a precaution, though rapid degradation is unlikely.[1]

Oxidation[1]

Analytical Validation: The Self-Validating Protocol

To ensure scientific integrity, you must verify the ratio of Ketone to Hydrate before use. Standard HPLC is often insufficient as the hydrate may dehydrate on the column or in the detector.

NMR Methodology

The chemical environment of the fluorine atoms changes drastically when the carbonyl carbon hybridization shifts from

Protocol:

-

Solvent: Use anhydrous

or -

Standard: Use

-trifluorotoluene as an internal standard if quantitative integration is required. -

Observation:

| Species | Hybridization | Approx. |

| Pure Ketone | -71.0 to -72.0 ppm | |

| Gem-Diol (Hydrate) | -82.0 to -85.0 ppm | |

| Hemiacetal (in MeOH) | -80.0 to -84.0 ppm |

Note: If you observe a dominant peak around -83 ppm, your sample is hydrated.[1] It requires drying.

Handling & Storage Protocols

To maintain the reagent in its active ketone form, a strict "Chain of Custody" approach is required regarding moisture control.[1]

Storage Workflow

The following Graphviz diagram outlines the decision logic for handling incoming material.

Figure 2: Quality Control and Storage Workflow. Note that solidification often indicates high hydrate content.

Remediation of Hydrated Material

If the

-

Molecular Sieves: Add activated 4Å molecular sieves to the liquid and let stand for 24 hours.

-

Distillation: For high purity, distill the compound under reduced pressure. The hydrate will dehydrate upon heating, and the pure ketone will distill over. Caution: Ensure the system is strictly anhydrous to prevent immediate re-hydration.[1]

References

-

Imperial College London. (2012).[1] The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Retrieved from [Link]

-

PubChem. (n.d.).[1] 2,2,2-Trifluoro-1-(3-methylphenyl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.).[1] Trifluoromethyl Ketone Hydration and Substituent Effects. Retrieved from [Link][1]

Methodological & Application

Application Notes & Protocols: Catalytic Reactions Involving 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Introduction: The Significance of 2,2,2-Trifluoro-1-(m-tolyl)ethanone in Asymmetric Synthesis

2,2,2-Trifluoro-1-(m-tolyl)ethanone is a prochiral trifluoromethyl ketone that serves as a critical starting material for the synthesis of enantiomerically pure chiral trifluoromethyl-containing alcohols. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, chiral 2,2,2-trifluoro-1-(m-tolyl)ethanol, the product of the ketone's asymmetric reduction, is a highly valuable building block in the development of pharmaceuticals and agrochemicals.[1][2]

The stereoelectronic properties of trifluoromethyl ketones, however, make their asymmetric reduction a challenging transformation.[3] This guide provides an in-depth analysis of the catalytic systems and detailed protocols for the asymmetric hydrogenation and transfer hydrogenation of 2,2,2-Trifluoro-1-(m-tolyl)ethanone, focusing on the causality behind experimental choices to empower researchers in achieving high yields and enantioselectivities.

Section 1: Asymmetric Reduction of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

The most pivotal catalytic reaction involving 2,2,2-Trifluoro-1-(m-tolyl)ethanone is its enantioselective reduction to the corresponding chiral alcohol. This transformation is predominantly achieved through two highly effective methods: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

Scientific Principles and Mechanistic Insights

Asymmetric Transfer Hydrogenation (ATH): This method is among the most powerful and operationally simple processes for the asymmetric reduction of ketones.[4] Unlike direct hydrogenation which uses high-pressure molecular hydrogen (H₂), ATH utilizes alternative hydrogen donors, most commonly a mixture of formic acid and triethylamine (HCO₂H/Et₃N) or isopropanol.[4] The reaction is catalyzed by transition metal complexes, with Ruthenium(II) catalysts bearing chiral ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN) being particularly well-established.[5]

The high reactivity and enantioselectivity of these catalysts are often attributed to a concerted, six-membered transition state involving the metal center, the hydride, the substrate, and the amine ligand.[6] This organized transition state effectively shields one face of the ketone, leading to preferential hydride addition to the other face and thus generating one enantiomer in excess.

Caption: General catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Asymmetric Hydrogenation (AH): This technique employs molecular hydrogen as the terminal reductant, often requiring elevated pressures. Highly efficient catalysts for the AH of challenging trifluoromethyl ketones have been developed, including those based on Iridium, such as Ir/f-amphol and Ir/f-ampha systems.[3] These catalysts can achieve exceptional yields and enantioselectivities (up to 99% ee) for a range of trifluoromethyl ketones.[3] The choice between ATH and AH often depends on the available equipment (high-pressure reactors for AH) and the specific substrate-catalyst compatibility.

Causality of Experimental Design

The success of these catalytic reductions hinges on several key experimental parameters:

-

Catalyst Selection: The choice of the metal (Ru, Ir) and the chiral ligand is paramount. The ligand creates the chiral environment necessary to differentiate between the two faces of the prochiral ketone. For trifluoromethyl ketones, ligands must be robust and create a well-defined steric and electronic environment to overcome the substrate's challenging properties.[3]

-

Hydrogen Source: For ATH, the azeotropic mixture of formic acid and triethylamine (5:2) is a highly effective and commonly used hydrogen donor. It provides a readily available source of hydride for the catalyst regeneration step. For AH, high-purity hydrogen gas is required to avoid catalyst poisoning.

-

Solvent: Aprotic solvents are generally preferred to avoid competition with the hydrogen donor. The choice of solvent can also influence catalyst solubility and stability. In some cases, co-solvents like methanol are used, which can engage in hydrogen bonding interactions and affect selectivity.[5]

-

Inert Atmosphere: Transition metal catalysts, particularly in their active hydride form, are sensitive to atmospheric oxygen. Therefore, all manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high turnover numbers.

-

Temperature: Reaction temperatures are optimized to balance reaction rate and enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantiomeric excess.

Section 2: Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

This protocol is adapted from established procedures for the ATH of aromatic ketones using Ru(II)/TsDPEN catalysts.[4][5]

Materials:

-

2,2,2-Trifluoro-1-(m-tolyl)ethanone (MW: 188.15 g/mol )[7]

-

[(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst

-

Formic acid (HCO₂H)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas line (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure:

-

Preparation of Hydrogen Source: In a separate vial, carefully prepare an azeotropic mixture of formic acid and triethylamine (5:2 v/v). Caution: This mixture is corrosive and should be handled with care.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the Ru(II) catalyst (e.g., 1-2 mol%). Add 2,2,2-Trifluoro-1-(m-tolyl)ethanone (1.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (to achieve a substrate concentration of ~0.5 M). Begin stirring.

-

Initiate Reaction: Add the pre-mixed formic acid/triethylamine solution (e.g., 2.0-5.0 equiv relative to the substrate).

-

Reaction Conditions: Stir the mixture at the desired temperature (e.g., 25-40 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis until the starting material is fully consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral alcohol.

-

Analysis: Confirm the structure by ¹H and ¹⁹F NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Section 3: Data Presentation and Expected Outcomes

The choice of catalyst and conditions significantly impacts the reaction's efficiency and stereoselectivity. Below is a table summarizing representative data for the asymmetric reduction of trifluoromethyl ketones, which serves as a benchmark for what researchers can expect.

| Catalyst System | Substrate | H₂ Source | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Ru(II)/TsDPEN type | Aromatic Ketones | HCO₂H/Et₃N | 28-40 | >95 | 95-99 | [5] |

| Ir/f-amphol | Trifluoromethyl Ketones | H₂ (gas) | 25 | up to 99 | up to 99 | [3] |

| Ru/Diphosphine-Amine | 2,2,2-Trifluoroacetophenone | H₂ (gas) | 30 | High | >98 | [6] |

This table provides generalized data. Specific results for 2,2,2-Trifluoro-1-(m-tolyl)ethanone should be determined experimentally but are expected to be high under optimized conditions.

Section 4: Applications in Drug Development and Medicinal Chemistry

The chirality of drug molecules is a critical factor in their pharmacological activity.[8][9] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.[8] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs.[8]

Chiral secondary alcohols, such as (R)- or (S)-2,2,2-trifluoro-1-(m-tolyl)ethanol, are crucial intermediates in the synthesis of these single-enantiomer drugs.[1] The unique properties imparted by the trifluoroethanol moiety can enhance a drug candidate's profile.[10] For example, this functional group can be used to:

-

Improve Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, potentially increasing the drug's half-life.

-

Modulate Lipophilicity: The CF₃ group increases lipophilicity, which can affect absorption, distribution, and cell membrane permeability.

-

Enhance Binding Affinity: The fluoro-alcohol can act as a hydrogen bond donor and participate in specific interactions with protein targets like enzymes and receptors.[2]

The ability to reliably produce these chiral building blocks in high enantiomeric purity through the catalytic methods described herein is therefore a foundational element of modern drug discovery and development.

References

-

Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... - ResearchGate . Available at: [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH . Available at: [Link]

-

Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) . Available at: [Link]

-

Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning . Available at: [Link]

-

Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4 - Semantic Scholar . Available at: [Link]

-

Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC - PubMed Central . Available at: [Link]

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents.

-

Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed . Available at: [Link]

-

Examples of drugs derivatives from chiral secondary alcohols. - ResearchGate . Available at: [Link]

-

The Significance of Chirality in Drug Design and Development - PMC - PubMed Central . Available at: [Link]

-

Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews . Available at: [Link]

-

Stereoselective synthesis and configuration of (R)-[2-(S)-(1- N,N -dimethylaminoethyl)phenyl]perfluoroalkylmethanols - ResearchGate . Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review - Semantic Scholar . Available at: [Link]

-

Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Chiral Alcohols from 2,2,2-Trifluoro-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the asymmetric synthesis of chiral 2,2,2-trifluoro-1-(m-tolyl)ethanol from its corresponding ketone. Chiral alcohols bearing a trifluoromethyl group are of paramount importance in medicinal chemistry and drug development, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This document outlines three principal, field-proven methodologies for achieving high enantioselectivity in this reduction: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each section offers a comprehensive overview of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, supported by mechanistic diagrams and comparative data. Furthermore, this guide includes a protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting alcohol to verify enantiomeric purity, as well as essential safety and handling information.

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

The incorporation of fluorine into drug candidates has become a powerful strategy in modern medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences.[2] When this group is adjacent to a chiral center, as in the case of 2,2,2-trifluoro-1-(m-tolyl)ethanol, the resulting stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers of such chiral alcohols is a critical capability in the drug discovery and development process.[3]

The asymmetric reduction of prochiral ketones stands as one of the most efficient methods for accessing enantiomerically pure secondary alcohols.[4] This guide focuses on the practical application of leading technologies to the synthesis of chiral 2,2,2-trifluoro-1-(m-tolyl)ethanol, a valuable building block for a variety of potential therapeutic agents.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of ketones.[5] This technique typically employs a chiral ruthenium catalyst in the presence of a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[4] The Noyori-type catalysts, featuring a Ru(II) center coordinated to a chiral diamine ligand (e.g., TsDPEN), are particularly effective for the reduction of aryl ketones.[6]

Mechanistic Rationale

The catalytic cycle of Ru-TsDPEN catalyzed ATH involves a metal-ligand bifunctional mechanism. The catalyst, upon activation with a base, generates a ruthenium hydride species. The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Caption: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Cycle.

Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

This protocol is adapted from established procedures for the ATH of aryl trifluoromethyl ketones.

Materials:

-

2,2,2-Trifluoro-1-(m-tolyl)ethanone

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous isopropanol

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (R,R)-TsDPEN (e.g., 0.011 mmol) in anhydrous isopropanol (e.g., 5 mL).

-

Stir the mixture at 80 °C for 30 minutes to form the active catalyst. The solution should turn a deep red color.

-

Reaction Setup: In a separate Schlenk flask under argon, dissolve 2,2,2-trifluoro-1-(m-tolyl)ethanone (e.g., 1 mmol) in a 5:2 mixture of formic acid and triethylamine (e.g., 2 mL).

-

Reduction: Add the ketone solution to the pre-formed catalyst solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water (e.g., 10 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis (see Section 5).

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[7][8] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][10]

Mechanistic Rationale

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and the borane reagent.[11] The Lewis basic nitrogen atom of the catalyst coordinates to the borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, orienting one of the prochiral faces of the carbonyl group for hydride attack. The hydride is delivered intramolecularly via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[11]

Caption: Corey-Bakshi-Shibata (CBS) Reduction Mechanism.

Protocol: CBS Reduction of 2,2,2-Trifluoro-1-(m-tolyl)ethanone

This protocol is a general procedure for the CBS reduction of aryl trifluoromethyl ketones.

Materials:

-

2,2,2-Trifluoro-1-(m-tolyl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Round-bottom flask and standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (e.g., 10 mL) and cool to -20 °C.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%).

-

Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 mmol) to the solution and stir for 10 minutes.

-

Reduction: In a separate flask, dissolve 2,2,2-trifluoro-1-(m-tolyl)ethanone (e.g., 1 mmol) in anhydrous THF (e.g., 2 mL). Add this solution dropwise to the catalyst-borane mixture over 15 minutes.

-

Stir the reaction at -20 °C and monitor its progress by TLC or GC. The reaction is often complete within 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure. Add 1 M HCl (e.g., 10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification and Analysis: Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC (see Section 5).

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the asymmetric reduction of ketones.[12] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase enzymes can be employed.[13] These systems utilize endogenous cofactors (e.g., NADH/NADPH) that are regenerated by the cell's metabolism.[6]

Mechanistic Rationale

The biocatalytic reduction is mediated by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). The ketone substrate binds to the active site of the enzyme in a specific orientation dictated by the chiral environment of the protein. A hydride is then transferred from the cofactor (NAD(P)H) to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. The oxidized cofactor (NAD(P)⁺) is then regenerated to its reduced form by the organism's metabolic pathways, allowing for a catalytic process.

Caption: Biocatalytic Reduction Workflow using Whole Cells.

Protocol: Bioreduction of 2,2,2-Trifluoro-1-(m-tolyl)ethanone with Saccharomyces cerevisiae

This is a representative protocol for a whole-cell bioreduction. Optimization of substrate concentration, yeast strain, and reaction time may be necessary.

Materials:

-

2,2,2-Trifluoro-1-(m-tolyl)ethanone

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose

-

Deionized water

-

Ethyl acetate

-

Erlenmeyer flask

-

Orbital shaker

Procedure:

-

Yeast Culture Preparation: In an Erlenmeyer flask, dissolve glucose (e.g., 5 g) in deionized water (e.g., 100 mL).

-

Add baker's yeast (e.g., 10 g) and stir to create a uniform suspension.

-

Incubate the mixture on an orbital shaker at 30 °C and 150 rpm for 30 minutes to activate the yeast.

-

Reduction: Dissolve 2,2,2-trifluoro-1-(m-tolyl)ethanone (e.g., 100 mg) in a minimal amount of ethanol (e.g., 1 mL) and add it to the yeast culture.

-

Continue to incubate the reaction mixture on the orbital shaker at 30 °C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 24, 48, 72 hours) and analyzing them by GC.

-

Work-up: After the desired conversion is reached, add celite to the reaction mixture and filter to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC (see Section 5).

Comparative Data and Method Selection

| Method | Catalyst/Biocatalyst | Typical Yield | Typical e.e. | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Ru Complex | 96% | 94% (R) | [14] |

| Biocatalytic Reduction | Thermoanaerobacter pseudethanolicus ADH | >99% (conversion) | >99% (S) | [11] |

Considerations for Method Selection:

-

Asymmetric Transfer Hydrogenation: Offers high yields and enantioselectivities with commercially available catalysts. The method is scalable and predictable.

-

CBS Reduction: A highly reliable and well-established method with excellent enantioselectivity for a broad range of substrates. The catalysts are also commercially available.

-

Biocatalytic Reduction: Provides an environmentally friendly "green" alternative, often with exceptional enantioselectivity. However, it may require longer reaction times and lower substrate concentrations.

Chiral HPLC Analysis of 2,2,2-Trifluoro-1-(m-tolyl)ethanol

The determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. Chiral HPLC is the most common technique for this analysis.[15]

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective for separating the enantiomers of trifluoromethylated alcohols.[15]

General Protocol:

-

Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 25 °C

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Safety and Handling

-

2,2,2-Trifluoro-1-(m-tolyl)ethanone: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ruthenium Catalysts: Many metal catalysts are air and moisture sensitive and may be pyrophoric. Handle under an inert atmosphere (argon or nitrogen). Consult the Safety Data Sheet (SDS) for specific handling instructions.

-

Borane Reagents: Borane-dimethyl sulfide and borane-THF are flammable and react violently with water. Handle with care in a fume hood, away from ignition sources.

-

Solvents: Anhydrous solvents are often required and can be flammable. Use appropriate storage and handling procedures.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

PubMed. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. [Link]

-

PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

-

PMC. (n.d.). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. [Link]

- Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

PubMed. (n.d.). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. [Link]

-

NIH. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-sertraline. [Link]

-

PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]

-

NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

-

PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. [Link]

-

ACS Publications. (n.d.). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. [Link]

-

Graz University of Technology. (n.d.). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. [Link]

-

ACS Publications. (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. [Link]

-

RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers. [Link]

-

University of Groningen. (n.d.). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

-

ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. [Link]

-

MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]

-

ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. [Link]

-

ResearchGate. (n.d.). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. [Link]

-

MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam. [Link]

-

Sci-Hub. (n.d.). Asymmetric Hydrogen Transfer Reaction of Aryl Ketones with Chiral Diphosphine-Ruthenium(II) Catalysts. [Link]

-

Resonance magazine. (2023). Name Reactions and Catalysts Developed by Indian. [Link]

-

ResearchGate. (n.d.). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. [Link]

-

University of York. (n.d.). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. [Link]

Sources

- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Grignard reaction with 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Application Note: Precision Synthesis of -Trifluoromethyl Tertiary Carbinols

Protocol: Grignard Addition to 2,2,2-Trifluoro-1-(m-tolyl)ethanone

Executive Summary & Application Context

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents to 2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS: 1736-06-7). This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, particularly for HIV reverse transcriptase inhibitors (e.g., Efavirenz analogs) and agrochemical fungicides.

The incorporation of the trifluoromethyl (

Mechanistic Insight: The "Fluorine Effect"

To ensure reproducibility, researchers must understand how the

-

Hyper-Electrophilicity: The strong inductive effect (

) of the fluorine atoms polarizes the carbonyl carbon significantly more than in non-fluorinated analogs (e.g., acetophenone). This makes the substrate highly reactive toward nucleophiles, requiring strict temperature control to prevent "streaming" effects and over-reaction. -

Alkoxide Stabilization: Upon Grignard addition, the resulting magnesium alkoxide is stabilized by the neighboring

group. Unlike standard alkoxides, this species resists protonation and, upon quenching with water, often forms a stable hydrate or hemiacetal that can be difficult to dehydrate or isolate as the free alcohol without specific workup conditions. -

Absence of Enolization: Unlike aliphatic ketones, 2,2,2-trifluoro-1-(m-tolyl)ethanone lacks

-protons on the ketone side, and the aromatic ring prevents enolization on the other. This eliminates the common side reaction of Grignard reagents acting as bases, thereby increasing the yield of the addition product.

Diagram 1: Reaction Mechanism & Transition State

Caption: Mechanistic pathway showing the 1,2-addition via a cyclic transition state. The CF3 group stabilizes the intermediate alkoxide, necessitating a robust acidic quench.

Experimental Protocol

Target Transformation: Synthesis of 1-cyclopropyl-2,2,2-trifluoro-1-(m-tolyl)ethanol. Reagents:

-

Substrate: 2,2,2-Trifluoro-1-(m-tolyl)ethanone (MW: 188.15 g/mol ).[1]

-

Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF). Note: Cyclopropyl is chosen as a representative sterically demanding and pharmacologically relevant group.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

3.1. Pre-Reaction Setup

-

Glassware: Oven-dried 250 mL 3-neck round-bottom flask, equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

-

Atmosphere: Nitrogen or Argon (positive pressure).

-

Temperature Control: Acetone/Dry Ice bath (

) and Ice/Water bath (

3.2. Step-by-Step Procedure

-

Substrate Preparation:

-

Charge the reaction flask with 2,2,2-Trifluoro-1-(m-tolyl)ethanone (1.88 g, 10.0 mmol, 1.0 equiv).

-

Dissolve in 20 mL of anhydrous THF.

-

Cool the solution to

. Critical: Low temperature prevents impurity formation due to the high reactivity of the trifluoromethyl ketone.

-

-

Grignard Addition:

-

Charge the addition funnel with Cyclopropylmagnesium bromide (24 mL, 12.0 mmol, 1.2 equiv, 0.5 M in THF).

-

Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below

. -

Observation: A color change (often to yellow or orange) indicates the formation of the charge-transfer complex/alkoxide.

-

-

Reaction Progression:

-

After addition is complete, stir at

for 1 hour. -

Slowly warm the reaction to

over 2 hours. -

Checkpoint: Analyze an aliquot via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone (

low) should be fully consumed.

-

-

Quench & Workup (The "Sticky" Alkoxide):

-

Caution: The magnesium alkoxide of CF3-alcohols is very stable. Standard

quench may lead to emulsions or incomplete hydrolysis. -

Cool back to

. -

Quench by slow addition of 1M HCl (15 mL). Stir vigorously for 20 minutes to ensure full protonation of the alkoxide.

-

Dilute with Diethyl Ether (

, 30 mL). -

Separate phases. Extract aqueous layer with

(

-

-

Purification:

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical temperature ramp and acidic quench required for trifluoromethyl carbinol synthesis.

Critical Process Parameters & Data

The following table summarizes the impact of reaction variables on the yield of the

| Parameter | Condition | Outcome | Recommendation |

| Temperature | Exotherm, impurities (aldol-like) | Must start at | |

| Stoichiometry | 1.0 equiv Grignard | Incomplete conversion (~70%) | Use 1.2 - 1.5 equiv |

| Quench | Sat. | Emulsions, retained Mg salts | Use 1M HCl or 10% |

| Solvent | Slower reaction, precipitation | THF preferred for solubility |

Troubleshooting & QC

Issue 1: Presence of Hydrate

-

Symptom:[6][1][3][4][5][7][8] NMR shows a broad OH peak and complex splitting; Mass Spec shows M+18 peak.

-

Cause: Incomplete drying or stable hydrate formation due to

electron withdrawal. -

Solution: Dissolve crude in Toluene and reflux with a Dean-Stark trap (if dehydration is desired) or dry extensively over activated molecular sieves if the alcohol is the target.

Issue 2: Starting Material Remains

-

Cause: The reaction might have stalled due to the formation of a bulky magnesium chelate.

-

Solution: Add LiCl (Turbo Grignard conditions) to break up aggregates and increase the reactivity of the Grignard species.

Analytical Validation (Expected Data):

-

NMR: Single singlet around

- NMR: Disappearance of the aromatic region shifts associated with the electron-poor carbonyl; appearance of the cyclopropyl protons (0.4 - 0.8 ppm) and the hydroxyl proton.

References

-

Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Chemical Reviews.

-

Yurino, T., et al. (2022).[9] "Potassium Alkoxide-Catalyzed Nucleophilic Trifluoromethylation." Synlett.

-

Turlington, M., et al. (2012). "Recent Advances in the Synthesis of Trifluoromethyl-Containing Compounds." Chemical Reviews.

-

Pierce, O. R., et al. (1953). "The Reaction of Grignard Reagents with Perfluoro Nitriles and Ketones." Journal of the American Chemical Society.[9] (Foundational work on

ketone reactivity).

Sources

- 1. chemscene.com [chemscene.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 7. Khan Academy [khanacademy.org]